molecular formula C29H30N4O2 B2977433 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 846062-17-7

2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide

Katalognummer B2977433
CAS-Nummer: 846062-17-7
Molekulargewicht: 466.585
InChI-Schlüssel: RCEASHVQNYTHPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C29H30N4O2 and its molecular weight is 466.585. The purity is usually 95%.
BenchChem offers high-quality 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Characterization of Kappa-Opioid Receptor Antagonists

Compounds similar to the specified chemical have been investigated for their high affinity and selectivity towards kappa-opioid receptors (KORs), showing potential for treating depression and addiction disorders. One study detailed the pharmacological profile of a novel KOR antagonist, which demonstrated antidepressant-like efficacy, reduced stress-induced behaviors, and showed potential in treating drug-seeking behaviors, supported by its ability to modulate plasma prolactin levels as a mechanism biomarker (Grimwood et al., 2011).

Metabolic Stability Improvement in Dual Inhibitors

Another research area involves the development of dual inhibitors targeting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) to enhance metabolic stability. This includes efforts to modify the chemical structure to prevent metabolic deacetylation, a key step in improving the pharmacological profile of these inhibitors (Stec et al., 2011).

Synthesis of Optically Active Compounds

Research has also focused on synthesizing optically active compounds for various applications. One study described the synthesis of tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and hexahydroimidazo[1,2-a]pyridin-2(3H)-ones, showcasing methods to generate enantiopure compounds which could have implications in medicinal chemistry and drug design (Katritzky et al., 2002).

Antimicrobial Activity of Novel Compounds

The antimicrobial properties of novel compounds synthesized from 2-bromo-N-(phenylsulfonyl)acetamide derivatives have been explored, highlighting the potential of these compounds in fighting microbial resistance. The study included computational and experimental analysis to support the antimicrobial efficacy and mechanism of action of these compounds (Fahim & Ismael, 2019).

ACAT-1 Inhibition for Therapeutic Applications

Investigations into acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1) inhibitors have identified compounds with enhanced aqueous solubility and oral absorption, suggesting a therapeutic potential for diseases involving ACAT-1 overexpression. The study emphasizes the design and pharmacological evaluation leading to the identification of a clinical candidate for further development (Shibuya et al., 2018).

Eigenschaften

IUPAC Name

2-[2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O2/c1-20(2)33(23-11-5-4-6-12-23)28(35)19-32-26-15-8-7-14-25(26)30-29(32)22-17-27(34)31(18-22)24-13-9-10-21(3)16-24/h4-16,20,22H,17-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEASHVQNYTHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C5=CC=CC=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.